1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-2-24-16-14(20-21-24)15(18-11-19-16)23-9-7-22(8-10-23)13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEPKAAKZRAPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base like triethylamine.
Substitution with Piperazine: The triazolopyrimidine core is then reacted with 4-(2-fluorophenyl)piperazine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce deoxygenated derivatives.
Scientific Research Applications
Research indicates that compounds containing the triazolopyrimidine moiety exhibit significant biological activities, including anticancer and neuropharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of triazolopyrimidine derivatives:
- In Vitro Studies : A derivative similar to the compound showed an increase in apoptosis in MCF-7 breast cancer cells by 58.29-fold compared to untreated controls. This suggests a strong potential for developing targeted cancer therapies using this class of compounds.
- Molecular Docking Studies : In silico analyses revealed favorable binding interactions with key targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), indicating potential pathways for further therapeutic development .
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders:
- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A related study reported an IC50 value of 0.013 µM for MAO-B inhibition, suggesting its utility in treating conditions like depression and Alzheimer's disease .
Case Studies and Research Findings
Numerous studies document the effectiveness of triazolopyrimidine derivatives:
Case Study 1: MCF-7 Cells
A study on MCF-7 cells demonstrated that the compound significantly increased apoptosis rates, indicating its potential as an anticancer agent.
Case Study 2: MAO Inhibition
In a study evaluating the effects of similar piperazine derivatives on MAO activity, it was found that these compounds exhibited selective inhibition of MAO-B, suggesting their application in neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Piperazine | Essential | - | Provides structural stability |
| Ethyl Group | High | - | Contributes to biological activity |
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The triazolopyrimidine core is highly tunable, with substituents on the triazole and pyrimidine rings critically influencing target selectivity and physicochemical properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
*Estimated based on (C15H17N7OS analog with MW 343.4).
Key Observations:
- Benzyl substituents (e.g., ) are common in receptor-targeting analogs, suggesting that ethyl may offer distinct selectivity profiles.
- Piperazine Modifications: The 2-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding interactions compared to non-fluorinated aryl groups (e.g., thiophene in ) . Urea or carbamate derivatives () improve solubility or metabolic stability, whereas the target compound’s simpler aryl group may prioritize receptor affinity .
Pharmacological Activities
- CB2R Agonism: RG7774 () demonstrates potent CB2R agonism, a trait linked to anti-inflammatory effects in retinal diseases.
- A2AR Modulation: highlights triazolopyrimidines as allosteric adenosine A2AR modulators. The 2-fluorophenyl group in the target compound could mimic aryl interactions observed in these derivatives .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated MW (~343) is lower than derivatives with bulky substituents (e.g., RG7774), favoring blood-brain barrier penetration if CNS activity is desired.
Biological Activity
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine is a member of the triazolopyrimidine class and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized by its molecular formula and its IUPAC name. The presence of the triazolo and piperazine moieties contributes to its diverse biological activities.
Biological Activities
-
Antithrombotic Activity :
- Triazolo[4,5-d]pyrimidine derivatives have been identified as potential antithrombotic agents. These compounds inhibit platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and unstable angina. The mechanism involves blocking specific receptors on platelets that mediate adhesion and aggregation .
-
Antineoplastic Properties :
- Some studies have indicated that triazolopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression, leading to apoptosis in cancer cells.
-
Neuroprotective Effects :
- Research has suggested that these compounds may provide neuroprotective benefits by inhibiting acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer’s disease. Dual inhibition of AChE and butyrylcholinesterase (BChE) has been shown to improve cholinergic transmission in animal models .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in numerous physiological processes including neurotransmission and cardiovascular function .
- Enzyme Inhibition : As noted, the inhibition of AChE and BChE is a significant mechanism through which neuroprotective effects are achieved. This dual inhibition helps maintain higher levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of triazolopyrimidine derivatives:
- Study on Antithrombotic Agents : A patent described the synthesis and evaluation of triazolo[4,5-d]pyrimidine derivatives as antithrombotic agents, highlighting their efficacy in reducing platelet aggregation in vitro and in vivo models .
- Neuroprotective Studies : Research published in Pharmacology Reports demonstrated that certain derivatives could significantly inhibit AChE activity, suggesting their potential for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1. Key Reaction Conditions for Piperazine Coupling
| Parameter | Optimal Range | References |
|---|---|---|
| Temperature | 195–230°C | |
| Catalyst | Pd/C (5% w/w) | |
| Solvent | DCM/DMF (1:2) | |
| Yield | 60–85% |
Q. Table 2. Biological Activity Discrepancies
| Study | Cell Line | IC50 (µM) | Proposed Target |
|---|---|---|---|
| A (2023) | HeLa | 0.12 | Topoisomerase II |
| B (2024) | MCF-7 | >50 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
